molecular formula C6H9ClO4 B14459888 2-Ethoxyethyl chloro(oxo)acetate CAS No. 74503-09-6

2-Ethoxyethyl chloro(oxo)acetate

Cat. No.: B14459888
CAS No.: 74503-09-6
M. Wt: 180.58 g/mol
InChI Key: KIIBSVQBAWITKR-UHFFFAOYSA-N
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Description

2-Ethoxyethyl chloro(oxo)acetate (CAS: 60682-94-2) is an organochlorine ester characterized by a combination of ethoxyethyl, chloro, and oxo (keto) functional groups. Its molecular formula is C₆H₁₁ClO₄, derived from the ethoxyethyl chain (C₄H₉O) attached to a chloro(oxo)acetate moiety (C₂HClO₃). This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers . Its reactivity stems from the electrophilic chloro and electron-withdrawing oxo groups, enabling nucleophilic substitution and condensation reactions .

Properties

CAS No.

74503-09-6

Molecular Formula

C6H9ClO4

Molecular Weight

180.58 g/mol

IUPAC Name

2-ethoxyethyl 2-chloro-2-oxoacetate

InChI

InChI=1S/C6H9ClO4/c1-2-10-3-4-11-6(9)5(7)8/h2-4H2,1H3

InChI Key

KIIBSVQBAWITKR-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl chloro(oxo)acetate can be synthesized through the reaction of 2-ethoxyethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl chloro(oxo)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted esters or amides.

    Hydrolysis: 2-Ethoxyethanol and chloroacetic acid.

    Oxidation and Reduction: Carboxylic acids or alcohols.

Scientific Research Applications

2-Ethoxyethyl chloro(oxo)acetate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl chloro(oxo)acetate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. The compound’s reactivity is influenced by the electronic and steric effects of the ethoxyethyl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-ethoxyethyl chloro(oxo)acetate with structurally and functionally related compounds, highlighting key physicochemical properties, reactivity, and applications:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications
This compound C₆H₁₁ClO₄ 194.60 60682-94-2 Ethoxyethyl, chloro, oxo Pharmaceutical intermediates, polymer synthesis
Ethyl chlorooxoacetate C₄H₅ClO₃ 136.53 4755-77-5 Ethyl, chloro, oxo Reagent in high-temperature organic reactions
Ethyl 2-chloroacetoacetate C₅H₇ClO₃ 150.56 609-15-4 Ethyl, chloro, acetoacetyl Synthesis of β-lactam antibiotics, agrochemicals
Ethyl chloroacetate C₄H₇ClO₂ 122.55 105-39-5 Ethyl, chloro Production of dyes, surfactants, and pharmaceuticals
Sodium chloroacetate C₂H₃ClO₂•Na 134.49 3926-62-3 Sodium salt, chloro Herbicide synthesis, biochemical research

Research Findings and Trends

Recent studies highlight the role of this compound in synthesizing coumarin derivatives (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate), which exhibit anticancer and anti-inflammatory properties .

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